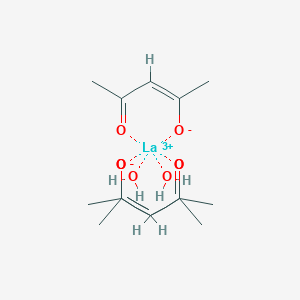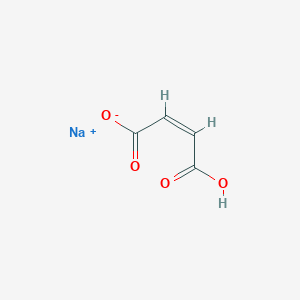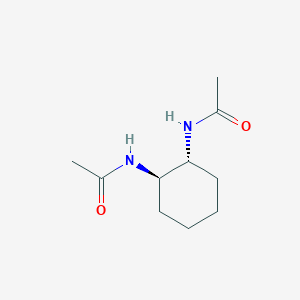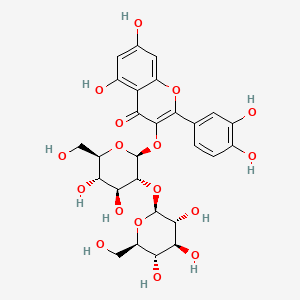![molecular formula C12H20O2 B8034634 Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
Tricyclo[5.2.1.0(2,6)]decanedimethanol
Descripción general
Descripción
Tricyclo[5.2.1.0(2,6)]decanedimethanol is a chemical compound with the molecular formula C12H20O2. It is a colorless to almost colorless clear liquid at room temperature and is known for its unique tricyclic structure. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricyclo[5.2.1.0(2,6)]decanedimethanol can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core structure. The resulting intermediate is then subjected to reduction and hydroxylation to introduce the hydroxymethyl groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored under inert gas to prevent oxidation and degradation .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[5.2.1.0(2,6)]decanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Tricyclo[5.2.1.0(2,6)]decanedimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of Tricyclo[5.2.1.0(2,6)]decanedimethanol involves its ability to undergo various chemical transformations due to its reactive hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(hydroxymethyl)tricyclo[5.2.1.0(2,6)]decane: Similar structure but different functional groups.
Dicyclopentyldimethylene diacrylate: Used in similar applications but has different reactivity.
Dimethyloldicyclopentane diacrylate: Another related compound with distinct properties
Uniqueness
Tricyclo[5.2.1.0(2,6)]decanedimethanol is unique due to its tricyclic structure and the presence of two hydroxymethyl groups, which confer high reactivity and versatility. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials .
Propiedades
IUPAC Name |
[(1R,7R)-8-(hydroxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-10-8-3-9(6-14)11(4-8)12(10)2-7/h7-14H,1-6H2/t7?,8-,9?,10?,11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDWMXUMXACHS-IACGZSPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C3CC(C2C3)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C3C2CC(C3)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)



](/img/structure/B8034606.png)
](/img/structure/B8034608.png)



